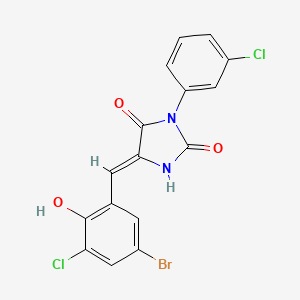![molecular formula C25H21N3O6 B5915339 5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione, commonly known as ENBPI, is a chemical compound that has drawn significant attention in scientific research. ENBPI is a derivative of imidazolidinedione, a class of compounds that has shown potential therapeutic effects in various diseases.
作用機序
The mechanism of action of ENBPI is not fully understood. However, it is believed that ENBPI exerts its therapeutic effects through multiple pathways, including the inhibition of protein kinases and the modulation of transcription factors. ENBPI has also been shown to interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
ENBPI has been shown to have various biochemical and physiological effects. In cancer research, ENBPI has been shown to induce apoptosis by activating caspase-3 and caspase-9. ENBPI has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF). In diabetes research, ENBPI has been shown to improve glucose tolerance by increasing glucose uptake in skeletal muscle and adipose tissue. ENBPI has also been shown to improve insulin sensitivity by increasing the expression of PPARγ. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS). ENBPI has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ENBPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ENBPI has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using ENBPI in lab experiments. ENBPI has limited solubility in water, which can make it difficult to administer in vivo. ENBPI also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for ENBPI research. In cancer research, ENBPI could be further studied to determine its effectiveness in combination with other chemotherapeutic agents. In diabetes research, ENBPI could be further studied to determine its effectiveness in reducing insulin resistance in humans. In neurodegenerative disorder research, ENBPI could be further studied to determine its effectiveness in preventing the progression of neurodegenerative diseases. Additionally, further research could be conducted to determine the optimal dosage and administration route for ENBPI in vivo.
合成法
ENBPI can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 2,4-thiazolidinedione to yield ENBPI. The purity of the compound can be improved through recrystallization.
科学的研究の応用
ENBPI has shown potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, ENBPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, ENBPI has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, ENBPI has been shown to protect against oxidative stress and neuroinflammation.
特性
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-2-33-23-15-17(11-12-22(23)34-16-18-7-6-10-20(13-18)28(31)32)14-21-24(29)27(25(30)26-21)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,26,30)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCZDLCVYWKTI-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5915278.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915285.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![3-[4-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915303.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5915306.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)
![3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915366.png)